2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol
Description
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol is a chiral phenolic compound characterized by a fluorine atom at the 6-position of the benzene ring and a (1S,2S)-configured 1-amino-2-hydroxypropyl side chain. The stereochemistry of the amino and hydroxyl groups, along with the fluorine substituent, likely influences its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C9H12FNO2 |
|---|---|
Molecular Weight |
185.20 g/mol |
IUPAC Name |
2-[(1S,2S)-1-amino-2-hydroxypropyl]-6-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8+/m0/s1 |
InChI Key |
MLCWAEBPINQEFA-YLWLKBPMSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C(=CC=C1)F)O)N)O |
Canonical SMILES |
CC(C(C1=C(C(=CC=C1)F)O)N)O |
Origin of Product |
United States |
Preparation Methods
Representative Synthesis Example
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1 | Protection of 6-fluorophenol hydroxyl group | Protect with TBDMS-Cl in presence of imidazole |
| 2 | Activation of aromatic ring | Halogenation or formation of suitable leaving group at ortho position |
| 3 | Nucleophilic substitution with (1S,2S)-1-amino-2-hydroxypropane | Reaction in polar aprotic solvent at low temperature (0–5 °C) to retain stereochemistry |
| 4 | Deprotection of phenol hydroxyl group | Mild acidic or fluoride ion treatment |
| 5 | Purification | Column chromatography or recrystallization |
Physicochemical Properties Supporting Synthesis
| Property | Value |
|---|---|
| Melting Point | Not widely reported; typically crystalline solid |
| Solubility | Soluble in polar solvents (e.g., ethanol, methanol) |
| Optical Rotation | Specific rotation values reported for stereochemical confirmation |
| Spectroscopic Data | NMR signals consistent with aromatic protons, amino and hydroxyl groups |
Comparative Analysis with Related Compounds
The preparation of 2-((1S,2S)-1-amino-2-hydroxypropyl)-4-fluorophenol and 2-((1S,2R)-1-amino-2-hydroxypropyl)-6-fluorophenol follows similar synthetic strategies but differs in fluorine substitution position and stereochemistry, which influence reaction conditions and purification methods.
Fluorine substitution at different positions on the phenol ring affects the electronic properties and reactivity of the aromatic system, requiring tailored synthetic approaches.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions / Notes |
|---|---|
| Starting Materials | 6-Fluorophenol, (1S,2S)-1-amino-2-hydroxypropane |
| Solvents | Polar aprotic solvents (e.g., DMF, DMSO) |
| Temperature | 0–25 °C during substitution to preserve stereochemistry |
| Reaction Time | Several hours to overnight depending on scale |
| Catalysts/Activators | May include bases (e.g., K2CO3) or coupling agents |
| Purification Methods | Chromatography, recrystallization |
| Yield | Variable; optimized protocols report moderate to high yields |
Chemical Reactions Analysis
Types of Reactions
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Neurological Disorders
Research indicates that 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol may have potential applications in treating neurological disorders. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, which can influence neurotransmitter systems. The compound's structural features facilitate hydrogen bonding and other interactions critical for binding affinity.
Enzyme Inhibition
Studies have shown that the compound can act as an enzyme inhibitor. Its structural characteristics allow it to effectively bind to active sites on enzymes or receptors, which is essential for understanding its therapeutic potential. The fluorine atom may enhance the compound's stability and bioavailability, contributing to its efficacy as an inhibitor.
Synthesis of Chiral Compounds
The compound is significant in the enantioselective synthesis of chiral amines. Advances in synthetic methodologies utilizing 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol have been reported, showcasing its utility in producing optically active compounds with high enantiomeric excess . This application is particularly relevant in drug development where chiral specificity is crucial.
Case Study 1: Therapeutic Potential in Depression
Recent studies have highlighted the potential of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol as a candidate for treating depression due to its effects on neurotransmitter systems . The compound's ability to modulate serotonin levels suggests it could serve as an effective antidepressant.
Case Study 2: Anticancer Activity
Another area of investigation has been the compound's anticancer properties. Preliminary findings indicate that it may inhibit certain cancer cell lines through apoptosis induction mechanisms . Further research is needed to elucidate the specific pathways involved.
Mechanism of Action
The mechanism of action of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, while the fluorine atom may enhance the compound’s stability and bioavailability. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Stereochemical Differences
The following compounds share structural motifs with the target molecule but differ in substituent patterns, stereochemistry, or functional groups:
4-((1S,2R)-1-Amino-2-hydroxypropyl)-2,6-difluorobenzenecarbonitrile (CAS 1774897-24-3)
- Key Differences: Stereochemistry: The amino and hydroxyl groups adopt a (1S,2R) configuration , contrasting with the (1S,2S) configuration of the target compound. Substituents: The benzene ring features two fluorine atoms (positions 2 and 6) and a carbonitrile group (position 4), unlike the single fluorine (position 6) and phenol group in the target.
Phenol Derivatives with Imino Substituents ()
Examples include:
- Phenol, 2-(1-methylethyl)-6-[[(2,3,5,6-tetrafluorophenyl)imino]methyl] (CAS 2011719-69-8)
- PHENOL, 2-CYCLODODECYL-4-METHYL-6-[[(PENTAFLUOROPHENYL)IMINO]METHYL] (CAS 752243-16-6)
- Functional Groups: The imino (NH) group in these derivatives may serve as a hydrogen bond donor or site for chemical modification, differing from the amino and hydroxyl groups in the target compound .
Physicochemical and Functional Properties
The table below summarizes key differences:
Biological Activity
2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, a compound with the molecular formula CHFNO and a molecular weight of approximately 185.20 g/mol, is recognized for its significant biological activity and potential therapeutic applications. Its structure includes an amino group, a hydroxyl group, and a fluorine atom attached to a phenolic ring, which contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The amino and hydroxyl groups enhance binding affinity to these targets, while the fluorine atom is believed to improve the compound's stability and bioavailability in biological systems. Research indicates that 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol may exhibit neuroprotective effects and potential applications in treating neurological disorders such as depression and anxiety.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol:
Case Studies
Recent studies have explored the compound's effects on cellular pathways. For instance, a study focusing on its interaction with hexokinase demonstrated that halogenated derivatives, including 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol, showed enhanced inhibition of glycolytic pathways in glioblastoma cells. These findings suggest that the compound could serve as a potential therapeutic agent for targeting metabolic pathways in cancer treatment .
Another investigation highlighted its role in modulating neurotransmitter levels, indicating that it may influence serotonin and norepinephrine pathways, which are crucial for mood regulation. This suggests a dual action mechanism where the compound not only affects metabolic pathways but also has implications for mental health therapies.
Research Findings
Recent research has provided insights into the pharmacokinetics and bioavailability of 2-((1S,2S)-1-Amino-2-hydroxypropyl)-6-fluorophenol. Studies indicate that modifications at the C-6 position (where fluorine is attached) can significantly affect the compound's efficacy as an inhibitor of hexokinase II (HKII), enhancing its potential as an anti-cancer agent .
Furthermore, computational docking studies have confirmed that this compound binds effectively to active sites of target enzymes, supporting its proposed mechanism of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
